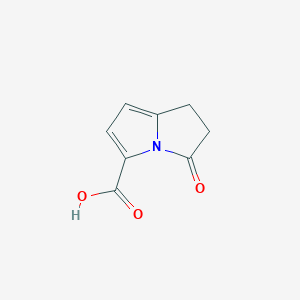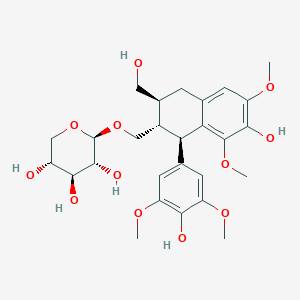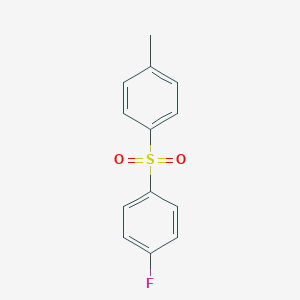
(2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.16838 g/mol . This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom. The presence of methoxy and methyl groups, along with the tetrahydro configuration, adds to its unique chemical properties.
Preparation Methods
The synthesis of (2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reduction of 3-Furancarboxaldehyde derivatives under specific reaction conditions. Industrial production methods may involve catalytic hydrogenation or other reduction techniques to achieve the desired tetrahydro configuration .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated compounds.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate or inhibitor for certain enzymes, affecting biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other furan derivatives with varying substituents and configurations. For instance:
- 3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel-
- 3-Furancarboxaldehyde derivatives with different alkyl or aryl groups
The uniqueness of (2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde lies in its specific tetrahydro configuration and the presence of methoxy and methyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
139656-48-7 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2R,3R,5R)-5-methoxy-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
InChI Key |
HWTOMCWXNNJTIY-DSYKOEDSSA-N |
SMILES |
CC1C(CC(O1)OC)C=O |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H](O1)OC)C=O |
Canonical SMILES |
CC1C(CC(O1)OC)C=O |
Synonyms |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)

